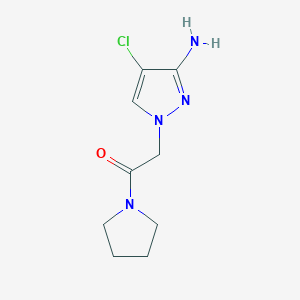
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one” is a synthetic organic compound that features a pyrazole ring substituted with an amino and a chloro group, as well as a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one” typically involves multi-step organic reactions:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The amino and chloro groups can be introduced through substitution reactions using appropriate reagents such as amines and chlorinating agents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The final compound can be obtained by coupling the pyrazole and pyrrolidine derivatives under suitable conditions, often using catalysts and solvents.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen or the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohols or dechlorinated compounds.
Substitution Products: Amino or thiol derivatives.
科学的研究の応用
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, such compounds may be studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.
Medicine
Medicinal chemistry research may explore the compound’s potential as a drug candidate for treating various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of “2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar Compounds
- 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(morpholin-1-yl)ethan-1-one
- 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(piperidin-1-yl)ethan-1-one
Uniqueness
The uniqueness of “2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one” lies in its specific substitution pattern and the presence of both a pyrazole and pyrrolidine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C9H13ClN4O |
|---|---|
分子量 |
228.68 g/mol |
IUPAC名 |
2-(3-amino-4-chloropyrazol-1-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C9H13ClN4O/c10-7-5-14(12-9(7)11)6-8(15)13-3-1-2-4-13/h5H,1-4,6H2,(H2,11,12) |
InChIキー |
CFURYHIWBWZTHF-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)CN2C=C(C(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



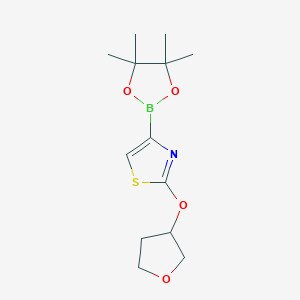
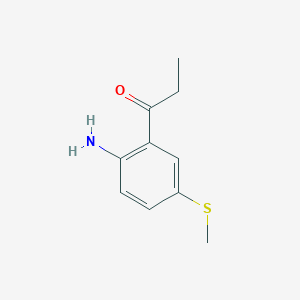

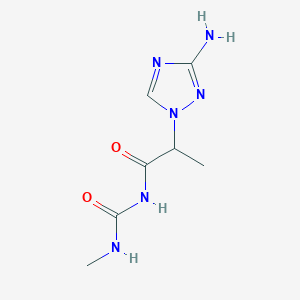
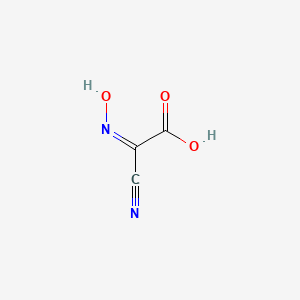
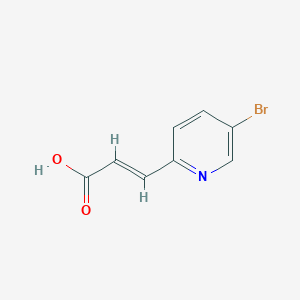
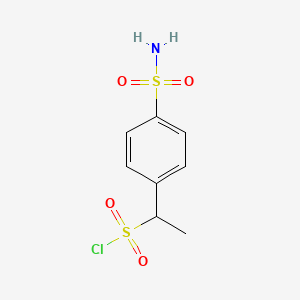

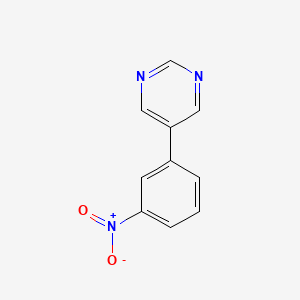

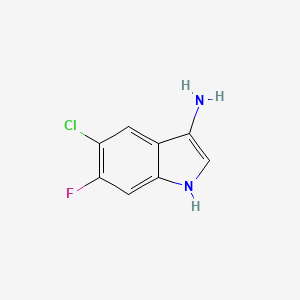
![tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13636012.png)

